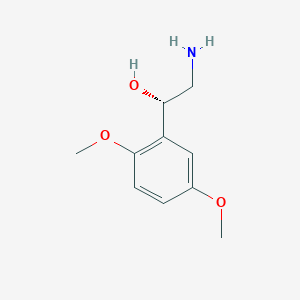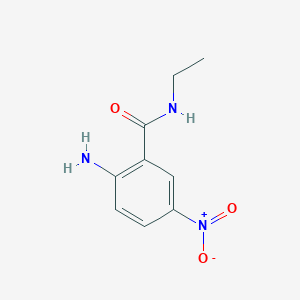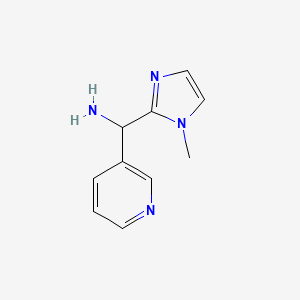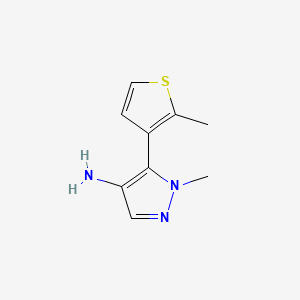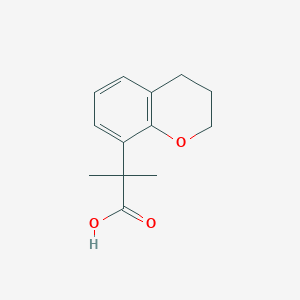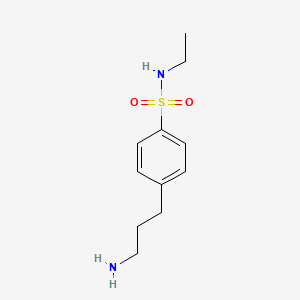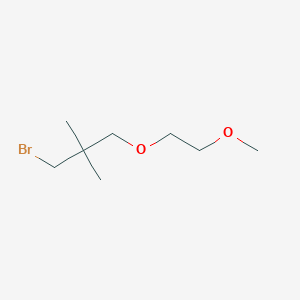
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 5 and 6, and an amino acid backbone. The dihydrochloride form enhances its solubility in water, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetyl-5,6-dimethylpyridine and (S)-2-amino-3-bromopropanoic acid.
Formation of Intermediate: The 3-acetyl-5,6-dimethylpyridine undergoes a bromination reaction to form 3-bromo-5,6-dimethylpyridine.
Coupling Reaction: The intermediate is then coupled with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with keto or aldehyde functionalities.
Reduction: Reduced derivatives with saturated rings.
Substitution: Substituted amino acid derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and amino acid backbone play crucial roles in its binding affinity and specificity. Pathways involved may include neurotransmitter regulation and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the methyl substitutions on the pyridine ring.
(S)-2-Amino-3-(5-methylpyridin-3-yl)propanoic acid: Contains only one methyl group on the pyridine ring.
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid: Contains a methyl group at a different position on the pyridine ring.
Uniqueness
The presence of two methyl groups at positions 5 and 6 on the pyridine ring of (S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride enhances its lipophilicity and may influence its binding properties and biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C10H16Cl2N2O2 |
|---|---|
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-6-3-8(5-12-7(6)2)4-9(11)10(13)14;;/h3,5,9H,4,11H2,1-2H3,(H,13,14);2*1H/t9-;;/m0../s1 |
Clé InChI |
DTFLUPSOHINQAR-WWPIYYJJSA-N |
SMILES isomérique |
CC1=CC(=CN=C1C)C[C@@H](C(=O)O)N.Cl.Cl |
SMILES canonique |
CC1=CC(=CN=C1C)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)

![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
